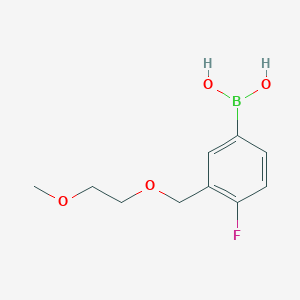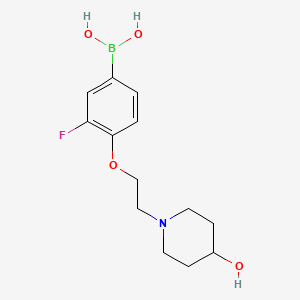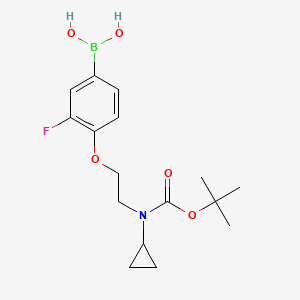
4-(2-(Tert-butoxycarbonyl(cyclopropyl)amino)ethoxy)-3-fluorophenylboronic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The compound contains a total of 39 bonds, including 20 non-H bonds, 8 multiple bonds, 7 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 ether (aromatic) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 321.177 . It has a density of 1.2±0.1 g/cm3 and a boiling point of 486.1±55.0 °C at 760 mmHg .Applications De Recherche Scientifique
Chemical Synthesis and Structure :
- The compound has been involved in the formation of oxoindolyl α-hydroxy-β-amino acid derivatives, showcasing its utility in generating complex molecules with potential biological activities (Ravikumar et al., 2015). These derivatives were synthesized to explore diastereoselective chemical reactions, highlighting the importance of the compound in facilitating complex molecular interactions.
Catalysis and Reaction Mechanism Studies :
- The compound has contributed to the understanding of catalysis processes. A study utilized a related tert-butoxycarbonyl group in the N-tert-butoxycarbonylation of amines using heteropoly acid as a catalyst, illustrating the compound's relevance in catalytic processes and its potential in industrial applications (Heydari et al., 2007).
Development of Novel Synthetic Methods :
- Innovative synthetic methods involving the compound or its related structures have been developed, such as the scalable, enantioselective synthesis of amino acids, showcasing the compound's contribution to advancing synthetic methodologies and its potential in producing enantiomerically pure compounds (Alonso et al., 2005).
- The synthesis of orthogonally protected amino acids has also been reported, indicating the compound's role in the creation of complex molecules with specific functional groups, essential for the development of advanced pharmaceuticals (Czajgucki et al., 2003).
Safety and Hazards
Mécanisme D'action
Target of Action
Boronic acids are often used in the design of protease inhibitors, so it’s possible that this compound could target a specific protease .
Mode of Action
Without specific information, it’s difficult to say exactly how “4-(2-(Tert-butoxycarbonyl(cyclopropyl)amino)ethoxy)-3-fluorophenylboronic acid” interacts with its target. Boronic acids can form reversible covalent bonds with proteins, which may be part of its mode of action .
Biochemical Pathways
If it is a protease inhibitor, it could affect any pathway involving the protease it targets .
Pharmacokinetics
The presence of the tert-butoxycarbonyl (boc) group suggests it might be used as a prodrug, with the boc group being removed in the body to reveal the active compound .
Result of Action
Without specific information, it’s difficult to say what the molecular and cellular effects of “this compound” would be. If it is a protease inhibitor, it could prevent the protease from breaking down certain proteins, affecting the processes those proteins are involved in .
Action Environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors. For example, pH could affect the stability of the boronic acid group, and the presence of other compounds could affect its efficacy .
Analyse Biochimique
Biochemical Properties
4-(2-(Tert-butoxycarbonyl(cyclopropyl)amino)ethoxy)-3-fluorophenylboronic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex molecules. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of amide bonds and other chemical linkages. The compound’s boronic acid group is known to form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the activity of various kinases and phosphatases, leading to alterations in phosphorylation states and downstream signaling events. Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, inhibiting or activating their functions. The boronic acid group allows the compound to form reversible covalent bonds with target molecules, leading to changes in their activity and stability. This interaction can result in enzyme inhibition or activation, as well as alterations in gene expression and protein function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and overall physiology. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions can have downstream effects on cellular energy balance, biosynthesis, and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its uptake and localization. Once inside the cell, it may accumulate in certain compartments or organelles, influencing its activity and function. Understanding the transport and distribution mechanisms of the compound is essential for optimizing its use in biochemical research and therapeutic applications .
Propriétés
IUPAC Name |
[4-[2-[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]-3-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BFNO5/c1-16(2,3)24-15(20)19(12-5-6-12)8-9-23-14-7-4-11(17(21)22)10-13(14)18/h4,7,10,12,21-22H,5-6,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNTVADOHAGVFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCN(C2CC2)C(=O)OC(C)(C)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BFNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





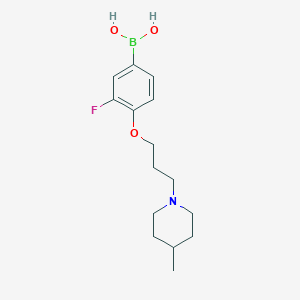
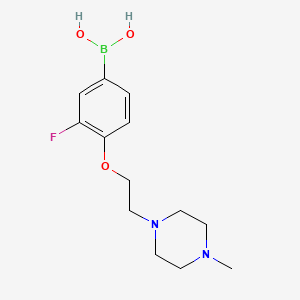
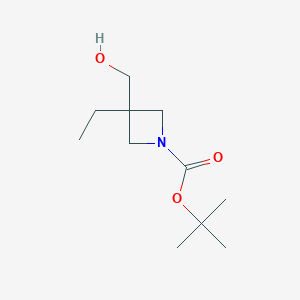
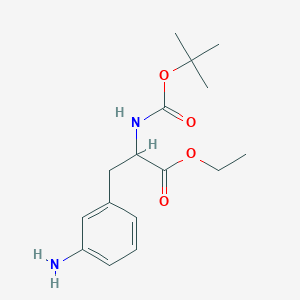

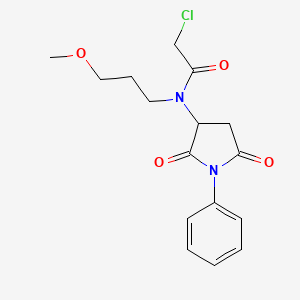
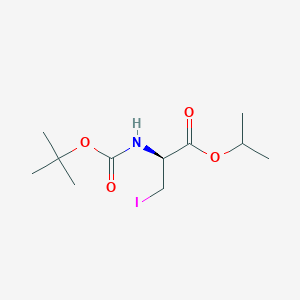
![1-[3-(4-Amino-4-cyano-piperidine-1-carbonyl)-phenyl]-3-isopropyl-urea](/img/structure/B1408755.png)
![methyl 1-benzyl-2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1H-imidazole-4-carboxylate](/img/structure/B1408756.png)

